beta-acetoxyisovalerylshikonin
Overview
Description
Mechanism of Action
Target of Action
Beta-Acetoxyisovalerylshikonin, also known as Acetoxyisovalerylalkannin, is a naphthoquinone derivative isolated from Arnebia euchroma
Mode of Action
It has been reported that this compound can block mdr1, bcrp, and mrp transporters, which are known to be involved in multidrug resistance . This suggests that this compound may act by inhibiting these efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic agents and enhancing their cytotoxic effects .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests that it may be well-absorbed following oral administration
Result of Action
This compound has been shown to have cytotoxic activities against both parental and drug-resistant cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of cancer, particularly in cases where drug resistance is a significant challenge.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability may be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as chemotherapeutic agents, may influence the compound’s efficacy by modulating its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Acetoxyisovalerylshikonin can be synthesized through the extraction from Arnebia euchroma using preparative high-performance liquid chromatography (HPLC) . The compound is typically isolated using a C18 column with acetonitrile/methanol as the mobile phase .
Industrial Production Methods: : The industrial production of this compound involves the cultivation of Arnebia euchroma and subsequent extraction and purification processes. The compound is then isolated using advanced chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: : Beta-Acetoxyisovalerylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .
Scientific Research Applications
Beta-Acetoxyisovalerylshikonin has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include shikonin, acetylshikonin, and other shikonin derivatives .
Uniqueness: : Beta-Acetoxyisovalerylshikonin is unique due to its specific inhibitory effects on MDR efflux pumps, which makes it a valuable compound in cancer research . Its ability to enhance the efficacy of chemotherapeutic agents sets it apart from other shikonin derivatives .
Properties
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAGDWOHVQNFB-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219131 | |
Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69091-17-4 | |
Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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